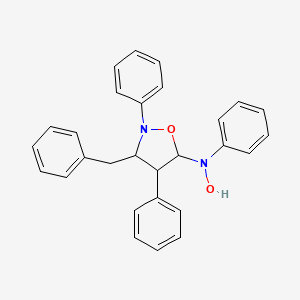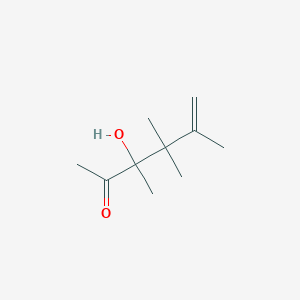
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of benzylamine with triphenylacetaldehyde to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the desired oxazolidinone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibiotic properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process are complex and depend on the specific enzyme and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Triphenylimidazole: Known for its antimicrobial properties.
N-Hydroxyphthalimide: Used as a catalyst in various chemical reactions.
Benzylamine Derivatives: Commonly used in organic synthesis.
Uniqueness
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
| 79566-23-7 | |
Molekularformel |
C28H26N2O2 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-(3-benzyl-2,4-diphenyl-1,2-oxazolidin-5-yl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C28H26N2O2/c31-29(24-17-9-3-10-18-24)28-27(23-15-7-2-8-16-23)26(21-22-13-5-1-6-14-22)30(32-28)25-19-11-4-12-20-25/h1-20,26-28,31H,21H2 |
InChI-Schlüssel |
CSOBKVPRSIQRAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(C(ON2C3=CC=CC=C3)N(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
